molecular formula C11H8BrFN2O2S B1400437 N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide CAS No. 1112982-92-9

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Cat. No. B1400437
M. Wt: 331.16 g/mol
InChI Key: IZFKGZOSLJFEEJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is a chemical compound belonging to the class of heterocyclic compounds. Its molecular formula is C₆H₄BrFN₂O₂S with a molecular weight of approximately 277.14 g/mol . This compound combines a pyridine ring, a fluorobenzene moiety, and a sulfonamide group.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base, exhibit properties useful in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photosensitizing Properties for Photocatalytic Applications

Studies have explored the synthesis and photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These compounds have demonstrated effective photosensitizing abilities, making them suitable for photocatalytic applications. This application is significant in areas such as environmental remediation and green chemistry (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Characterization for Various Applications

The synthesis and characterization of compounds like N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide have been explored for various applications. This includes its role in the synthesis of novel molecular structures and its potential use in biochemical studies and materials science. The detailed characterization of such compounds lays the foundation for their application in diverse scientific fields (Hasan et al., 2003).

Applications in Corrosion Inhibition

Research has also focused on the use of derivatives of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds in preventing corrosion of metals, highlighting their potential industrial applications (Kaya et al., 2016).

Antimicrobial and Antifungal Properties

Some studies have synthesized and evaluated N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide derivatives for their antimicrobial and antifungal activities. These compounds have shown potential in the development of new therapeutic agents, particularly in combating resistant strains of bacteria and fungi (Babu, Srinivasulu, & Kotakadi, 2015).

Safety And Hazards

  • Hazard Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information, including handling, storage, and disposal guidelines .

properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFKGZOSLJFEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Synthesis routes and methods I

Procedure details

To a solution of 5-bromopyridin-3-amine (3 g, 17.34 mmol) in absolute EtOH (15 ml), 4-fluorobenzene-1-sulfonyl chloride (0.989 g, 5.08 mmol) was added and the reaction was stirred overnight. Ethanol was removed under reduced pressure and residue was diluted with DCM (40 ml) and washed once with sat. NaHCO3. Organic phase was dried over Na2SO4, filtered and concentrated. Product was straightforward purified via reverse phase chromatography with a Biotage C18 30 g column (Phase A, water 95%, ACN 5%, formic acid 0.1%); Phase B ACN 95%, water 5%, formic acid 0.1%) to give the title compound (158 mg, 24.4% yield) as yellow pale solid.
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Synthesis routes and methods II

Procedure details

To a round-bottomed flask was added 5-bromopyridin-3-amine (0.80 g, 4.6 mmol, Matrix Scientific, Columbia, S.C.), ethanol (15 mL) and 4-fluorobenzenesulfonyl chloride (2.2 g, 12 mmol, Fluka (Sigma-Aldrich) Buchs, Switzerland). The mixture was allowed to stir at ambient temperature overnight. The mixture was diluted with CH2Cl2 and sat. NaHCO3 and then the solution was extracted with CH2Cl2 (3×25 mL). The combined extracts were dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (10-30% EtOAc/CH2Cl2) afforded N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide as an off-white crystalline solid (0.35 g, 23% yield). MS (ESI pos. ion) m/z: 333 (M+1). 1H NMR (400 MHz, MeOH-d4) δ ppm 8.35 (s, 1H), 8.22 (s, 1H), 7.83-7.89 (m, 2H), 7.76-7.81 (m, 1H), 7.25-7.32 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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